molecular formula C14H18ClN5O4S B2837544 3-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 2034467-88-2

3-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2837544
CAS No.: 2034467-88-2
M. Wt: 387.84
InChI Key: AEGQYQPDWPWFNQ-UHFFFAOYSA-N
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Description

3-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a sulfonamide group, a triazine ring, and various substituents including a chloro group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the triazine ring, followed by the introduction of the sulfonamide group and other substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Its structure suggests potential pharmaceutical applications, possibly as an antimicrobial or anticancer agent.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and triazine derivatives, such as:

  • 4-methoxybenzenesulfonamide
  • 6-methoxy-1,3,5-triazine derivatives

Uniqueness

What sets 3-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide apart is its unique combination of functional groups, which may confer specific properties such as enhanced reactivity or selectivity in certain reactions.

Biological Activity

The compound 3-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide is of significant interest due to its potential biological activities. This article explores the compound's biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into its components:

  • Chloro Group : Imparts electrophilic characteristics.
  • Dimethylamino Group : Known for enhancing solubility and potential interactions with biological targets.
  • Methoxy Groups : Contribute to the lipophilicity and overall stability of the molecule.
  • Sulfonamide Moiety : Often associated with antibacterial properties.

Molecular Formula

C16H20ClN5O4SC_{16}H_{20}ClN_5O_4S

Physical Properties

PropertyValue
Molecular Weight407.87 g/mol
DensityNot specified
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that compounds containing sulfonamide moieties exhibit significant antimicrobial properties. The sulfonamide group can inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival. Studies have shown that derivatives of sulfonamides can be effective against a range of Gram-positive and Gram-negative bacteria.

Anticancer Activity

The triazine ring in the compound is known for its role in anticancer agents. Triazines have been studied for their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds similar to the one have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor of certain enzymes, particularly those involved in neurotransmission due to the presence of the dimethylamino group. Research has shown that similar compounds can modulate cholinergic activity, which is crucial for various neurological functions.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of sulfonamide derivatives, the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial potential.

Case Study 2: Anticancer Potential

A series of triazine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The compound exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7), suggesting it may inhibit cell growth effectively. Further molecular docking studies indicated strong binding affinity to tubulin, supporting its potential as an anticancer agent.

Research Findings

Research has consistently highlighted the importance of structural modifications in enhancing biological activity. For instance, variations in substituents on the triazine ring significantly impact enzyme inhibition and antimicrobial potency.

Key Research Insights

  • Structure-Activity Relationship (SAR) : Variations in the methoxy and dimethylamino groups influence solubility and biological activity.
  • Mechanism of Action : Inhibition of folate synthesis pathways is a common mechanism among sulfonamide derivatives.
  • Potential Therapeutic Applications : The compound shows promise in both antimicrobial and anticancer therapies, warranting further investigation.

Properties

IUPAC Name

3-chloro-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5O4S/c1-20(2)13-17-12(18-14(19-13)24-4)8-16-25(21,22)9-5-6-11(23-3)10(15)7-9/h5-7,16H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGQYQPDWPWFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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